molecular formula C50H68ClN7O10 B1193199 N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

Cat. No. B1193199
M. Wt: 962.58
InChI Key: NDCGRXBFWCAIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

1. Bioconjugation and Surface Immobilization

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 can be used in bioconjugation and surface immobilization processes. This involves sequential Diels-Alder and azide-alkyne cycloaddition reactions (click chemistry) for attaching carbohydrates and proteins onto solid surfaces, such as glass slides. This technique provides a platform for immobilizing a wide range of complex substances onto various surfaces (Sun et al., 2006).

2. Bioorthogonal Reactions with Azides

In detecting metabolites and post-translational modifications, the azide group in this compound can be used as a bioorthogonal chemical reporter. It has applications in various biological settings, including labeling biomolecules in complex lysates and on live cell surfaces. Different chemistries like the Staudinger ligation and the strain-promoted [3 + 2] cycloaddition are employed depending on the structure of the azide (Agard et al., 2006).

3. Application in Solar Energy

This compound derivatives have applications in the field of solar energy. For instance, poly(ethylene glycol) with terminal azide groups (PEG-N3) has been used in the fabrication of dye-sensitized solar cells (DSSCs), enhancing their energy conversion efficiency (Koh et al., 2010).

4. Biomedical Imaging and Drug Delivery

The compound plays a role in the development of novel protein conjugates for biomedical imaging. Its involvement in catalyst-free azide-alkyne click reactions makes it suitable for creating fluorescent organic nanoparticles, which are useful in biological imaging and potentially in targeted drug delivery (Jiang et al., 2018).

5. Enhancing Circulation Half-Life of Pharmaceuticals

In pharmaceuticals, specifically for enhancing the circulation half-life of drugs, this compound derivatives can be used for site-specific PEGylation of peptides. This method has shown to significantly increase the immunoactivity and half-life of certain therapeutic agents (Peng et al., 2019).

6. Tissue Engineering

This compound finds applications in tissue engineering, such as in the creation of injectable hyaluronic acid hydrogels for cartilage tissue engineering. The azide groups facilitate copper-free click reactions, leading to the development of biocompatible and cross-linkable hydrogels supportive of cell survival and tissue regeneration (Han et al., 2018).

properties

Molecular Formula

C50H68ClN7O10

Molecular Weight

962.58

IUPAC Name

3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride

InChI

InChI=1S/C50H67N7O10.ClH/c1-49(2)40-12-8-10-14-42(40)55(24-28-63-32-36-66-35-31-62-27-22-53-54-51)44(49)16-6-5-7-17-45-50(3,4)41-13-9-11-15-43(41)56(45)25-29-64-33-37-67-39-38-65-34-30-61-26-20-46(58)52-21-23-57-47(59)18-19-48(57)60;/h5-19H,20-39H2,1-4H3;1H

InChI Key

NDCGRXBFWCAIGO-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5
Reactant of Route 2
Reactant of Route 2
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5
Reactant of Route 3
Reactant of Route 3
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5
Reactant of Route 4
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5
Reactant of Route 5
Reactant of Route 5
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5
Reactant of Route 6
Reactant of Route 6
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.